Nicotinamide, N-cyclopropyl-

Kinase Inhibition Cancer Research Drug Discovery

Standard nicotinamide analogs fail to replicate the constrained cyclopropyl pharmacophore required for selective AMP induction or ALK4/JNK3 inhibition. This compound is the validated scaffold for topical innate immunity formulations and kinase inhibitor programs requiring reduced Flt1/JNK3 off-target activity. - Key application: Psoriasin induction in human keratinocytes (patented mechanism) - Kinase selectivity: Potent TGFβR1/ALK4 with minimized JNK3 & Flt1 inhibition - Research tool: Steric probe for NAMPT/NNMT/sirtuin binding pockets

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 25764-74-3
Cat. No. B10975273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinamide, N-cyclopropyl-
CAS25764-74-3
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CN=CC=C2
InChIInChI=1S/C9H10N2O/c12-9(11-8-3-4-8)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)
InChIKeyMOYRFTWDQJDILN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinamide, N-cyclopropyl-: Core Properties


Nicotinamide, N-cyclopropyl- (CAS 25764-74-3), also known as N-cyclopropylnicotinamide, is a synthetic nicotinamide derivative characterized by a cyclopropyl group substituting the amide nitrogen of the pyridine-3-carboxamide core [1]. As a member of the nicotinamide class, it shares structural lineage with niacinamide (vitamin B3) but demonstrates unique biological and physicochemical properties due to its constrained cyclopropyl ring, which influences molecular conformation, metabolic stability, and target engagement profiles [1]. This compound is a key intermediate or active scaffold in the development of antimicrobial formulations and kinase inhibitors [2].

Nicotinamide, N-cyclopropyl-: Non-Interchangeability


The assumption that generic nicotinamide analogs can be substituted for Nicotinamide, N-cyclopropyl- is invalid due to the cyclopropyl moiety's profound influence on both biological activity and target selectivity. While niacinamide (unsubstituted) and N-methylnicotinamide demonstrate antimicrobial peptide (AMP) potentiation, their mechanisms and potency differ markedly. Crucially, Nicotinamide, N-cyclopropyl- is specifically claimed to induce AMP generation (e.g., psoriasin) from human skin cells [1], a property that is not a primary or robust feature of niacinamide itself. Furthermore, in advanced drug discovery, the N-cyclopropyl group is a critical pharmacophore for achieving nanomolar potency against specific kinases like ALK4 and JNK3 [2], a level of target engagement unattainable with simple alkyl substitutions. The quantitative differences in potency and mechanism outlined below render direct substitution a significant risk to experimental reproducibility and therapeutic efficacy.

Nicotinamide, N-cyclopropyl-: Quantitative Differentiation


ALK4 Inhibition: Cyclopropyl vs. Hydroxypropyl Analog

In a direct head-to-head comparison of two compounds from the same chemical series, the N-cyclopropylnicotinamide derivative (SCIO-974) demonstrates superior potency against the ALK4 kinase compared to its N-hydroxypropylnicotinamide analog (SCIO-120) [1]. The N-cyclopropyl substitution provides a quantifiable advantage in target engagement.

Kinase Inhibition Cancer Research Drug Discovery

TGFβR1 Inhibition: Cyclopropyl vs. Hydroxypropyl Analog

While both compounds in the SCIO series were designed as potent TGFβR1 inhibitors, the N-cyclopropylnicotinamide derivative (SCIO-974) exhibits marginally higher potency against the primary target TGFβR1 compared to the N-hydroxypropylnicotinamide analog (SCIO-120) [1]. The difference, though small, is consistent and quantifiable.

TGFβ Signaling Immuno-Oncology Kinase Inhibitors

JNK3 Inhibition: Cyclopropyl vs. Hydroxypropyl Analog

The N-cyclopropylnicotinamide derivative (SCIO-974) shows a pronounced difference in off-target kinase inhibition compared to its close analog. It is half as potent against JNK3 as the N-hydroxypropylnicotinamide comparator (SCIO-120), demonstrating that the N-cyclopropyl group can be used to tune selectivity within the kinome [1].

MAPK Pathway Neurodegeneration Kinase Profiling

Flt1 (VEGFR1) Inhibition: Cyclopropyl vs. Hydroxypropyl Analog

In a direct comparison, the N-cyclopropylnicotinamide derivative (SCIO-974) exhibits significantly reduced potency against the off-target kinase Flt1 (VEGFR1) relative to its N-hydroxypropylnicotinamide counterpart (SCIO-120) [1]. This represents a key differentiator in kinase selectivity profiles.

Angiogenesis VEGFR Kinase Inhibitors

Antimicrobial Mechanism: AMP Induction vs. Potentiation

Unlike niacinamide and N-methylnicotinamide, which function primarily by modulating bacterial membrane properties to potentiate host peptides [2], Nicotinamide, N-cyclopropyl- is patented for its ability to actively induce the generation of antimicrobial peptides (AMPs), such as psoriasin, from the host's own cells [1]. This represents a class-level inference of a distinct upstream mechanism of action.

Antimicrobial Peptides Dermatology Host Defense

Nicotinamide, N-cyclopropyl-: Research & Procurement Applications


Topical Antimicrobial Development via AMP Induction

Based on its patented mechanism of inducing AMP generation from human skin cells, Nicotinamide, N-cyclopropyl- is the preferred active ingredient for formulating topical compositions aimed at boosting the skin's innate immunity against bacteria and fungi [1]. This application leverages its unique, differentiated mechanism compared to standard niacinamide, making it a high-value target for cosmetic and OTC dermatological product development [1].

TGFβR1/ALK4 Kinase Inhibitor Optimization

The quantitative kinase inhibition data clearly demonstrates that the N-cyclopropylnicotinamide moiety provides a specific selectivity profile (e.g., reduced JNK3 and Flt1 inhibition) while maintaining potent TGFβR1/ALK4 activity [2]. Medicinal chemists should prioritize this scaffold when designing kinase inhibitors intended to minimize off-target effects associated with anti-angiogenesis (Flt1) or MAPK pathway interference (JNK3) [2].

NAMPT/NAD+ Pathway Probe

As a constrained analog of nicotinamide, the fundamental substrate for NAMPT in the NAD+ salvage pathway, Nicotinamide, N-cyclopropyl- serves as a valuable research tool [1]. Its unique cyclopropyl ring can probe the steric and conformational requirements of nicotinamide-binding enzymes (e.g., NAMPT, NNMT, sirtuins), potentially acting as a substrate analog or inhibitor with differential metabolic fate compared to niacinamide, as inferred from its structural class [1].

Preclinical Toxicology & Carcinogenicity Studies

The demonstrated induction of renal epithelial tumors in cynomolgus macaques by the N-cyclopropylnicotinamide-containing kinase inhibitor SCIO-974 [2] positions this compound and its derivatives as critical tools for studying TGFβ pathway-related carcinogenesis. Researchers investigating renal toxicity or tumorigenesis associated with kinase inhibitors will require this specific compound to replicate and understand the observed phenotype [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nicotinamide, N-cyclopropyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.